1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one is a novel triphenylene-based discotic liquid crystal. This compound is known for its unique optical properties, remarkable photoconductivity, and high charge carrier mobility. Discotic liquid crystals, such as this one, are characterized by their ability to form ordered columnar structures through molecular self-assembly, making them highly valuable in the field of optoelectronics .
Vorbereitungsmethoden
The synthesis of 1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one involves several steps. The chemical structure of this compound has been determined using 1H NMR and FT-IR spectroscopy. The mesophase of the compound was investigated using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) methods .
A common synthetic route involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form 3,3′,4,4′-tetrakis(hexyloxy)biphenyl, followed by further reactions to introduce the pentyloxy groups and the hexan-1-one moiety . Industrial production methods typically involve free radical polymerization using AIBN as an initiator .
Analyse Chemischer Reaktionen
1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one has a wide range of scientific research applications. In chemistry, it is used as a molecular organic material for optoelectronic devices due to its high charge carrier mobility and photoconductivity . In biology, it is studied for its potential use in biosensors and bioimaging .
In the field of medicine, this compound is being explored for its potential in drug delivery systems and as a component in medical imaging devices . Industrial applications include its use in the production of advanced materials for electronic displays and solar cells .
Wirkmechanismus
The mechanism of action of 1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one involves its ability to form ordered columnar structures through molecular self-assembly. This property is due to the balance between the rigid core and the flexible side chains of the discotic liquid crystal molecules .
The molecular targets and pathways involved in its action include the interaction of the rigid cores of the discotic molecules, which leads to the formation of columnar phases. The flexible side chains at the edges of the molecules are formed by relatively weak van der Waals forces, which contribute to the mobility of the molecules .
Vergleich Mit ähnlichen Verbindungen
1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one is unique compared to other similar compounds due to its specific combination of pentyloxy groups and the hexan-1-one moiety. Similar compounds include 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene and 4-{6-[3,6,7,10,11-pentakis(hexyloxy)triphenylen-2-yloxy]hexyloxy}pyridine .
These similar compounds also exhibit liquid crystalline properties and are used in various optoelectronic applications. the specific arrangement of functional groups in this compound provides it with unique properties that make it particularly valuable in certain applications .
Eigenschaften
CAS-Nummer |
184843-83-2 |
---|---|
Molekularformel |
C49H72O6 |
Molekulargewicht |
757.1 g/mol |
IUPAC-Name |
1-(3,6,7,10,11-pentapentoxytriphenylen-2-yl)hexan-1-one |
InChI |
InChI=1S/C49H72O6/c1-7-13-19-25-44(50)43-31-37-38(32-45(43)51-26-20-14-8-2)40-34-47(53-28-22-16-10-4)49(55-30-24-18-12-6)36-42(40)41-35-48(54-29-23-17-11-5)46(33-39(37)41)52-27-21-15-9-3/h31-36H,7-30H2,1-6H3 |
InChI-Schlüssel |
ROMWQQVFAUUGEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.